molecular formula C21H25FN4O2 B7158874 N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7158874
M. Wt: 384.4 g/mol
InChI Key: QEHRRKBZGQLDEI-UHFFFAOYSA-N
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Description

N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a fluorobenzoyl group

Properties

IUPAC Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c22-19-6-2-1-5-18(19)20(27)24-10-11-25-21(28)26-12-7-16(8-13-26)14-17-4-3-9-23-15-17/h1-6,9,15-16H,7-8,10-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRRKBZGQLDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CN=CC=C2)C(=O)NCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through an acylation reaction using 2-fluorobenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound may be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It can be explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity, while the piperidine and pyridine moieties can contribute to the overall activity and selectivity of the compound. Specific pathways and targets would depend on the intended application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-chlorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
  • N-[2-[(2-bromobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Uniqueness

N-[2-[(2-fluorobenzoyl)amino]ethyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its chloro- or bromo- counterparts.

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